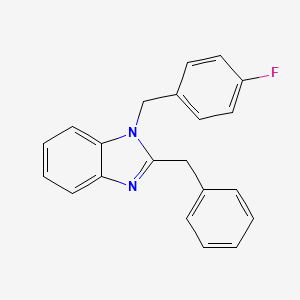

![molecular formula C15H20N2O B5598673 3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)

3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol, also known as Brilliant Green, is a synthetic dye that has been widely used in various fields, including microbiology and histology. It was first synthesized in 1879 by August Wilhelm von Hofmann and has since been used as a staining agent for biological specimens. The purpose of

Applications De Recherche Scientifique

Synthesis and Antiproliferative Activity

A study described the synthesis of new quinolinone derivatives through cyclization, including those related to the structure of 3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol. These compounds exhibited phototoxic and cytotoxic activities against leukemia and adenocarcinoma cell lines, highlighting their potential in developing anticancer drugs (Chimichi et al., 2006).

Cytotoxic Activity of Carboxamide Derivatives

Another research effort focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, starting from a related compound. These derivatives showed potent growth inhibitory properties against several cancer cell lines, including murine leukemia and human Jurkat leukemia, underlining the compound's significance in medicinal chemistry (Deady et al., 2003).

Antibacterial Applications

The synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone demonstrated moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This research points towards the utility of such compounds in developing new antibacterial agents (Asghari et al., 2014).

Heterocyclylquinolinones Synthesis

Research into the reactivity of similar quinolinone compounds led to the convenient synthesis of various heterocyclylquinolinones, exploring their potential in diverse chemical applications and further expanding the chemical utility of the base structure (Abdel-Megid et al., 2007).

Antioxidant Screening

An efficient new route for synthesizing 3-heterocyclylquinolinones showcased the antioxidant screening of the newly synthesized compounds. This research indicates the compound's relevance in studying oxidative stress and potential antioxidant therapies (Hassan et al., 2017).

Propriétés

IUPAC Name |

3-[(dimethylamino)methyl]-2,7,8-trimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-9-6-7-12-14(10(9)2)16-11(3)13(15(12)18)8-17(4)5/h6-7H,8H2,1-5H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKNMNXYNRSWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)

![4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5598601.png)

![4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5598609.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)

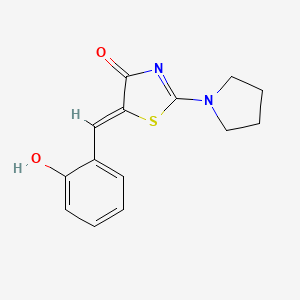

![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5598624.png)

![3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5598628.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)

![N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5598640.png)

![(1R*,3S*)-3-methoxy-7-[(2-methylphenoxy)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5598645.png)

![2-{1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5598676.png)

![({5-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5598684.png)